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Compound of Interest

Compound Name: BI-113823

Cat. No.: B10829614 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic profile of

BI-113823, a selective Bradykinin B1 (B1) receptor antagonist, in rodent models. Detailed

protocols for key in vivo experiments are included to facilitate study design and execution.

Introduction
BI-113823 is a potent and selective antagonist of the Bradykinin B1 receptor, a G-protein

coupled receptor (GPCR) that is upregulated during inflammation and tissue injury.[1] By

blocking the B1 receptor, BI-113823 has demonstrated efficacy in preclinical models of

inflammatory pain, sepsis, and lung injury.[1][2][3] Understanding the pharmacokinetic (PK)

profile of this compound in rodents is crucial for the design and interpretation of pharmacology

and toxicology studies. These notes provide a summary of the known PK parameters and

detailed protocols for their determination.

Pharmacokinetic Profile of BI-113823 in Rodents
BI-113823 exhibits a favorable pharmacokinetic profile in both mice and rats, characterized by

rapid absorption and good systemic exposure after oral administration.[1][4] The compound is

highly soluble and metabolically stable.[1][4]
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The following tables summarize the key pharmacokinetic parameters of BI-113823 in mice and

rats following oral administration.

Table 1: Pharmacokinetic Parameters of BI-113823 in Mice[1]

Parameter Value Units

Dose 40 mg/kg

AUC0-inf 7240 (nmol·h) / L

tmax 0.25 h

Cmax 3100 nmol / L

AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; tmax:

Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration.

Table 2: Pharmacokinetic Parameters of BI-113823 in Rats[1]

Parameter Value Units

Dose 10 mg/kg

AUC0-inf 2390 (nmol·h) / L

tmax 0.5 h

Cmax 1230 nmol / L

AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity; tmax:

Time to reach maximum plasma concentration; Cmax: Maximum plasma concentration.

Signaling Pathway of BI-113823 Target
BI-113823 exerts its pharmacological effect by antagonizing the Bradykinin B1 receptor. The

binding of endogenous kinins to the B1 receptor activates phospholipase C, leading to an

increase in intracellular calcium concentration and subsequent inflammatory responses.[1]
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BI-113823 mechanism of action at the Bradykinin B1 receptor.

Experimental Protocols
The following are detailed protocols for key experiments to characterize the pharmacokinetic

and pharmacodynamic properties of BI-113823 in rodents.

Rodent Pharmacokinetic Study Protocol
This protocol outlines the procedure for a single-dose oral pharmacokinetic study of BI-113823
in rats.

1. Animals:

Male Wistar or Sprague-Dawley rats (8-10 weeks old, weighing 200-250 g).

Animals should be acclimatized for at least one week before the experiment.

House animals in a controlled environment with a 12-hour light/dark cycle and free access to

food and water. Fast animals overnight before dosing.

2. Dosing Solution Preparation:

Prepare a homogenous suspension of BI-113823 in a suitable vehicle (e.g., 0.5%

carboxymethylcellulose in water).

The concentration of the dosing solution should be calculated based on the target dose (e.g.,

10 mg/kg) and the average body weight of the animals.
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3. Administration:

Administer the BI-113823 suspension orally via gavage.

The volume of administration should not exceed 10 mL/kg.

4. Blood Sampling:

Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at

predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

Process the blood samples by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) to obtain

plasma.

Store plasma samples at -80°C until analysis.

5. Bioanalysis (LC-MS/MS):

Develop and validate a sensitive and specific liquid chromatography-tandem mass

spectrometry (LC-MS/MS) method for the quantification of BI-113823 in rat plasma.

Sample Preparation: Perform protein precipitation by adding acetonitrile to the plasma

samples. Centrifuge and collect the supernatant for analysis.

Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g.,

acetonitrile and water with 0.1% formic acid).

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI)

mode and monitor the specific parent-to-daughter ion transitions for BI-113823 and an

internal standard.

Quantification: Construct a calibration curve using standards of known BI-113823
concentrations in blank plasma.

6. Pharmacokinetic Analysis:
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Calculate the pharmacokinetic parameters (AUC, Cmax, tmax, etc.) from the plasma

concentration-time data using non-compartmental analysis with appropriate software.
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Experimental workflow for a rodent pharmacokinetic study.

Complete Freund's Adjuvant (CFA)-Induced
Inflammatory Pain Model Protocol
This protocol describes the induction of inflammatory pain in rats using CFA to evaluate the

anti-hyperalgesic effects of BI-113823.

1. Animals:
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Male Wistar or Sprague-Dawley rats (8-10 weeks old, weighing 180-220 g).

Acclimatize animals as described in the pharmacokinetic study protocol.

2. Induction of Inflammation:

Induce inflammation by a single intraplantar injection of 100 µL of Complete Freund's

Adjuvant (CFA; containing 1 mg/mL of heat-killed Mycobacterium tuberculosis) into the

plantar surface of the right hind paw.

The contralateral paw can be injected with saline to serve as a control.

3. Assessment of Hyperalgesia:

Measure mechanical hyperalgesia using a dynamic plantar aesthesiometer (e.g., von Frey

filaments) at baseline (before CFA injection) and at various time points after CFA injection

(e.g., 24 hours).

The paw withdrawal threshold in response to the mechanical stimulus is recorded.

4. BI-113823 Administration:

Administer BI-113823 orally at the desired dose(s) at a specific time point relative to the CFA

injection (e.g., 23 hours post-CFA, which is 1 hour before the hyperalgesia assessment).

A vehicle control group should be included.

5. Data Analysis:

Compare the paw withdrawal thresholds between the BI-113823-treated groups and the

vehicle-treated group.

A significant increase in the paw withdrawal threshold in the BI-113823-treated group

indicates an anti-hyperalgesic effect.
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Workflow for the CFA-induced inflammatory pain model.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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